2-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[2-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-22(20,21)12-7-10-4-5-11(8-12)17(10)14(19)9-16-13(18)3-2-6-15-16/h2-3,6,10-12H,4-5,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLGPBVBYOHZLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic synthesis protocols. Starting from readily available precursors, the synthetic pathway might include:
Formation of the Pyridazinone Core: : This step typically involves cyclization reactions under controlled conditions to establish the pyridazine ring.
Introduction of the 8-azabicyclo[3.2.1]octane Moiety: : This may be achieved via a series of alkylation and cyclization reactions, ensuring the correct stereochemistry.
Attachment of the Methylsulfonyl Group:
Final Coupling and Purification: : The final step generally involves coupling reactions to attach the various components, followed by purification techniques such as chromatography.
Industrial Production Methods:
Industrial-scale production of this compound would necessitate optimized synthesis pathways focusing on yield, cost, and efficiency. This could involve:
Continuous Flow Chemistry: : For better control of reaction parameters.
Catalysis: : Use of catalytic methods to enhance reaction rates and selectivity.
Green Chemistry Principles: : Incorporation of eco-friendly methods to minimize waste and use sustainable resources.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: : This compound may undergo oxidation reactions, particularly at the sulfur-containing methylsulfonyl group.
Reduction: : Reduction reactions could target the oxo group or the pyridazinone ring.
Substitution: : Nucleophilic or electrophilic substitutions may occur, especially at reactive positions in the pyridazinone ring or the azabicyclooctane moiety.
Common Reagents and Conditions:
Oxidizing Agents: : Such as hydrogen peroxide, potassium permanganate.
Reducing Agents: : Like lithium aluminum hydride, sodium borohydride.
Substitution Conditions: : Often carried out in the presence of catalysts or under specific pH conditions to favor the reaction.
Major Products Formed:
Oxidation Products: : Sulfoxides or sulfones from the methylsulfonyl group.
Reduction Products: : Alcohols or amines depending on the targeted functional group.
Substitution Products: : Derivatives with new substituents replacing existing ones on the ring structures.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: : Used as an intermediate or starting material in the synthesis of more complex chemical entities.
Catalyst Development: : Exploring its potential as a ligand in catalysis.
Biology:
Biochemical Studies: : Investigated for its interaction with biological molecules due to its structural similarity to naturally occurring compounds.
Medicine:
Pharmaceutical Research: : Potential therapeutic properties being studied, including activity against specific enzymes or receptors.
Industry:
Material Science:
Agrochemicals: : Exploring its role in the development of new agrochemical agents.
Mechanism of Action
The precise mechanism by which this compound exerts its effects is complex and depends on its application. Generally, it involves:
Interaction with Molecular Targets: : Such as enzymes, receptors, or nucleic acids.
Pathway Modulation: : Influencing biochemical pathways, which could include inhibition or activation of specific enzymes.
Binding Affinity: : The compound's unique structure allows it to bind selectively to certain molecular targets, thus modulating their activity.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility: Palladium-catalyzed aminocarbonylation () is a viable route for N-acyl derivatives, but pyridazinone incorporation may require specialized coupling reagents .
- Biological Activity : Methylsulfonyl groups (as in the target compound) are associated with enhanced metabolic stability compared to esters (e.g., ) but may reduce membrane permeability .
- Target Selectivity: Pyridazinone’s dual nitrogen atoms (vs. benzamide’s single carbonyl) could improve binding to kinases or GPCRs, though direct data is lacking in the evidence .
Biological Activity
The compound 2-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
This compound features a bicyclic structure with a pyridazine moiety and a methylsulfonyl group, which are known to influence its biological interactions. The stereochemistry indicated by (1R,5S) highlights the importance of spatial arrangement in its activity.
Research indicates that compounds with similar structural frameworks often interact with specific biological targets, including enzymes and receptors involved in inflammatory processes. For instance, the azabicyclic core is associated with inhibition of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) , which plays a role in inflammation management by preserving endogenous palmitoylethanolamide (PEA) levels .
Inhibition Studies
The compound has shown promising results in various in vitro assays:
- NAAA Inhibition : It was identified as a potent inhibitor of NAAA, with an IC50 value in the low nanomolar range (e.g., 0.042 μM), suggesting significant potential for anti-inflammatory applications .
- JAK Inhibition : Similar compounds have been noted for their ability to inhibit Janus kinases (JAKs), specifically JAK1 and TYK2, affecting the JAK-STAT signaling pathway which is crucial for immune responses and inflammation.
Pharmacological Profiles
The pharmacokinetic properties are also noteworthy:
- Oral Bioavailability : The compound demonstrates good oral bioavailability, making it suitable for therapeutic applications.
- Selectivity : It exhibits selectivity toward various targets such as FAAH and acid ceramidase, which are involved in lipid metabolism and inflammation .
Case Studies
Several studies have investigated the efficacy of this compound in preclinical models:
- Anti-inflammatory Efficacy : In animal models of inflammation, administration of the compound resulted in significant reductions in markers of inflammation and tissue damage.
- Pain Management : The preservation of PEA levels through NAAA inhibition has been linked to enhanced analgesic effects, providing a dual mechanism for pain relief alongside anti-inflammatory action.
Data Tables
The following table summarizes key characteristics and findings related to the biological activity of this compound:
| Parameter | Value |
|---|---|
| Molecular Formula | C15H21N3O4S |
| Molecular Weight | 329.41 g/mol |
| IC50 (NAAA) | 0.042 μM |
| Oral Bioavailability | High |
| Target Enzymes | NAAA, JAK1, TYK2 |
| Therapeutic Applications | Anti-inflammatory, analgesic |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one, and how are stereochemical outcomes controlled?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the bicyclic core via [3.2.1] azabicyclo intermediates under controlled pH and temperature (e.g., reflux in dichloromethane).
- Step 2 : Sulfonylation at the 3-position using methylsulfonyl chloride in the presence of a base like triethylamine.
- Step 3 : Coupling the pyridazinone moiety via a ketone linker using peptide coupling agents (e.g., EDC/HOBt).
- Key Parameters : Solvent polarity (e.g., DMF for polar intermediates), reaction time (24–48 hours), and purification via flash chromatography or HPLC .
- Stereochemical Control : Chiral resolution via chiral stationary phase HPLC or enantioselective catalysis (e.g., asymmetric hydrogenation) ensures (1R,5S) configuration .
Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for singlet peaks at δ 3.1–3.3 ppm (methylsulfonyl group) and δ 8.2–8.5 ppm (pyridazinone protons).
- ¹³C NMR : Peaks at ~200 ppm (ketone carbonyl) and ~55 ppm (bicyclic carbons).
- HPLC : Use reverse-phase C18 columns with UV detection at 254 nm; retention time typically 8–10 minutes under isocratic conditions (60:40 acetonitrile/water).
- Mass Spectrometry : ESI-MS expected [M+H]⁺ at ~380–400 m/z .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays).
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs or ion channels).
- Cellular Toxicity : MTT assays in HEK293 or HepG2 cells at 1–100 µM concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in activity data across different biological models?
- Methodological Answer :
- Meta-Analysis : Use tools like RevMan to aggregate data from diverse studies, adjusting for variables (e.g., cell line heterogeneity).
- Mechanistic Profiling : Compare target engagement (SPR, ITC) vs. phenotypic responses (e.g., calcium flux assays).
- In Silico Modeling : MD simulations to assess binding pocket flexibility under varying conditions .
Q. What strategies optimize metabolic stability without compromising target affinity?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile sites (e.g., pyridazinone ring).
- In Vitro Assays :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using luminescent substrates.
- Pro-drug Approaches : Mask polar groups (e.g., esterification of the ketone) to enhance membrane permeability .
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in:
- Bicyclic System : Replace 8-azabicyclo[3.2.1]octane with tropane or quinuclidine scaffolds.
- Sulfonyl Group : Test methylsulfonyl vs. aryl-sulfonyl substituents.
- Assay Design : Parallel screening against primary and off-targets (e.g., hERG, PXR) to balance potency and selectivity.
- Data Analysis : Use QSAR models (e.g., CoMFA) to correlate structural features with activity .
Q. What experimental protocols ensure reproducibility in synthesizing enantiomerically pure batches?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak AD-H columns with heptane/ethanol gradients (85:15 → 70:30).
- Crystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to isolate desired enantiomers.
- Quality Control : Enantiomeric excess (ee) ≥98% confirmed by chiral HPLC and optical rotation ([α]D²⁵ = +15° to +20°) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
